7,3'-Dimethylation: Structural Differentiation
Among flavonoids isolated from *Blumea riparia*, Eriodictyol 7,3'-dimethyl ether (compound 2) is structurally differentiated from eriodictyol-7,4'-dimethyl ether (compound 1) and eriodictyol-7-methyl ether (compound 3) by its specific 7,3'-dimethyl substitution pattern [1]. This specific methylation confers distinct physicochemical properties compared to the parent eriodictyol and other methyl ethers [2].
| Evidence Dimension | Methylation Pattern |
|---|---|
| Target Compound Data | 7,3'-dimethyl ether |
| Comparator Or Baseline | Eriodictyol-7,4'-dimethyl ether and Eriodictyol-7-methyl ether |
| Quantified Difference | Structural isomer with methylation at 3' rather than 4' or single 7-methylation |
| Conditions | Phytochemical isolation from *Blumea riparia* |
Why This Matters
Ensures experimental reproducibility and correct structure-activity correlation; using an isomer invalidates any comparative study on methylation effects.
- [1] Cao JQ, et al. Studies on flavonoids from Blumea riparia. Zhongguo Zhong Yao Za Zhi. 2008 Apr;33(7):782-4. PMID: 18589780. View Source
- [2] KNApSAcK. Twins C00008299, 50% or more similarity. View Source
